An In-depth Technical Guide to Megastigmatrienone A: Discovery and Natural Occurrence
An In-depth Technical Guide to Megastigmatrienone A: Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies related to Megastigmatrienone A, a significant C13-norisoprenoid aroma compound.
Discovery of Megastigmatrienone A
Megastigmatrienone A was first identified as a key contributor to the characteristic aroma of tobacco. Initial investigations into the neutral volatile components of Burley tobacco (Nicotiana tabacum) in the mid-1970s led to its discovery. These early studies were focused on understanding the chemical basis of tobacco's complex aroma profile. The compound was recognized as a degradation product of carotenoids present in tobacco leaves.
The pioneering work in this area involved the meticulous separation and identification of numerous volatile constituents. Through a combination of distillation, column chromatography, and early gas chromatography-mass spectrometry (GC-MS) techniques, researchers were able to isolate and characterize a host of compounds, including the isomers of megastigmatrienone.
Natural Occurrence of Megastigmatrienone A
Megastigmatrienone A is found in a variety of natural sources, where it contributes to their distinct sensory characteristics. Its presence is primarily linked to the degradation of carotenoids, which are abundant pigments in many plants.
2.1. Tobacco (Nicotiana tabacum)
Tobacco remains the most well-documented natural source of Megastigmatrienone A. It is a significant component of the aroma of cured tobacco leaves and is considered a key flavor compound in tobacco products. The concentration and isomeric composition of megastigmatrienone can vary depending on the tobacco variety, cultivation conditions, and curing processes.
2.2. Fermented Beverages
Megastigmatrienone A has been identified in various fermented beverages, where it can impart tobacco-like and spicy notes, contributing to the complexity of the "bouquet."
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Wine: Found in both red and white wines, its concentration tends to increase with aging.[] The levels can range from 2 to 41 µg/L.[]
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Aged Spirits: Megastigmatrienone isomers are present in oak barrel-aged spirits such as Cognac, Armagnac, and rum.[2][3][4][5] While also found in freshly-distilled spirits, their concentrations are significantly higher after aging.[2][3][4][5]
2.3. Other Natural Sources
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Oak Wood: The aging of spirits in oak barrels contributes to the presence of megastigmatrienone, which can be formed from precursors present in the wood.[] Heating of macarangioside E, a glucoside gallate isolated from oak wood, has been shown to produce megastigmatrienone.[]
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Trifolium pratense L. (Red Clover): The essential oil of red clover has been reported to contain megastigmatrienone.
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Saccharomyces cerevisiae (Yeast): Megastigmatrienone is also recognized as a metabolite produced by the yeast Saccharomyces cerevisiae, highlighting its potential role in microbial metabolism and fermentation processes.[6]
Quantitative Data on Megastigmatrienone A Occurrence
The following tables summarize the reported concentrations of Megastigmatrienone A and its isomers in various natural sources.
Table 1: Concentration of Megastigmatrienone Isomers in Wine
| Wine Type | Concentration Range (µg/L) | Analytical Method |
| Red Wine | 2 - 41 | HS-SPME-GC/MS |
| White Wine | 2 - 41 | HS-SPME-GC/MS |
Data sourced from Slaghenaufi et al. (2014).[]
Table 2: Occurrence of Megastigmatrienone Isomers in Aged Spirits
| Spirit Type | Presence Reported | Key Isomers for Differentiation | Analytical Method |
| Cognac | Yes | megastigma-4,6Z,8E-trien-3-one | SPME-GC-MS |
| Armagnac | Yes | megastigma-4,6Z,8E-trien-3-one | SPME-GC-MS |
| Rum | Yes | megastigma-4,7E,9-trien-3-one | SPME-GC-MS |
Data sourced from Slaghenaufi et al. (2016).[2][3][4][5]
Experimental Protocols
4.1. Classical Protocol for Isolation from Burley Tobacco (circa 1970s)
This protocol is a generalized representation based on the methodologies of the era for isolating neutral volatile compounds from tobacco.
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Extraction: Air-cured Burley tobacco leaves are ground and extracted with an organic solvent such as dichloromethane or hexane.
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Steam Distillation: The resulting crude extract is subjected to steam distillation under reduced pressure to separate the volatile components from the non-volatile matrix.
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Fractionation: The distillate is then fractionated based on boiling points.
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Column Chromatography: The fractions are further purified using silicic acid column chromatography with a gradient of solvents (e.g., hexane, ether, methanol) to separate compounds based on polarity.
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Preparative Gas Chromatography: Individual compounds, including Megastigmatrienone A isomers, are isolated in pure form using preparative gas chromatography.
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Structural Elucidation: The structure of the isolated compounds is determined using a combination of spectroscopic methods, including:
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the carbon-hydrogen framework of the molecule.
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4.2. Modern Protocol for Quantitative Analysis in Wine and Spirits (SPME-GC-MS)
This protocol is based on the validated methods developed by Slaghenaufi et al. for the quantification of megastigmatrienone isomers.
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Sample Preparation: A known volume of the wine or spirit sample is placed in a headspace vial. For wine samples, salt (e.g., NaCl) may be added to improve the extraction efficiency of volatile compounds.
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Headspace Solid-Phase Microextraction (HS-SPME):
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A polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber is exposed to the headspace above the sample.
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The sample is typically heated (e.g., to 40-60°C) and agitated for a specific duration (e.g., 30-60 minutes) to facilitate the adsorption of volatile compounds onto the fiber.
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Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
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The SPME fiber is thermally desorbed in the injection port of a gas chromatograph.
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The separated compounds are detected and quantified by a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
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Quantification: The concentration of each megastigmatrienone isomer is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve generated with authentic standards.
Visualizations
Caption: Simplified pathway of Megastigmatrienone A formation from carotenoids.
Caption: Classical experimental workflow for the isolation and structural elucidation of Megastigmatrienone A.
References
- 2. Quantification of megastigmatrienone, a potential contributor to tobacco aroma in spirits [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of megastigmatrienone, a potential contributor to tobacco aroma in spirits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of megastigmatrienone, a potential contributor to tobacco aroma in spirits [agris.fao.org]
- 6. (4Z)-4-((E)-but-2-enylidene)-3,5,5-trimethylcyclohex-2-en-1-one | C13H18O | CID 6437599 - PubChem [pubchem.ncbi.nlm.nih.gov]
